molecular formula C19H27NO4 B13860030 (3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one

(3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one

Cat. No.: B13860030
M. Wt: 339.5 g/mol
InChI Key: WSSKRNHJTRPOTQ-AINJZBCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one is a complex organic compound with a unique structure. This compound is characterized by its hexahydrobenzo[a]quinolizin-2-one core, which is substituted with hydroxy and trideuteriomethoxy groups. The presence of deuterium atoms in the structure makes it particularly interesting for various scientific applications, including studies involving isotopic labeling.

Preparation Methods

The synthesis of (3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one typically involves a multi-step process. One common synthetic route starts with the deprotonation of a 2-alkyl pyridine, followed by acylation with a β-TMS-propyonate derivative. This provides acyclic precursors that, after deprotection, undergo a 6-endo-trig cyclization to yield the desired 2H-quinolizin-2-one derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the quinolizin-2-one core can be reduced to form alcohols.

    Substitution: The trideuteriomethoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one has several scientific research applications:

    Chemistry: Used as a model compound in studies involving isotopic labeling and reaction mechanisms.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The hydroxy and trideuteriomethoxy groups play crucial roles in its binding affinity and activity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor, affecting the overall biochemical processes.

Comparison with Similar Compounds

Compared to other similar compounds, (3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one is unique due to the presence of deuterium atoms. This isotopic labeling provides distinct advantages in research applications, such as improved stability and traceability. Similar compounds include:

    2H-quinolizin-2-one derivatives: These compounds share the quinolizin-2-one core but lack the specific substitutions found in the target compound.

    Hydroxy-substituted quinolizines: These compounds have hydroxy groups but may differ in their overall structure and functional groups.

This detailed analysis highlights the unique properties and applications of this compound, making it a valuable compound in various scientific fields.

Biological Activity

The compound (3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one is a deuterated derivative of a benzoquinoline compound. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the treatment of movement disorders such as Huntington's disease and Tourette syndrome.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H28D6N2O4\text{C}_{19}\text{H}_{28}\text{D}_6\text{N}_2\text{O}_4

Where DD indicates deuterium substitution. This modification is believed to enhance metabolic stability and alter pharmacokinetic properties.

The compound functions primarily as a dopamine receptor modulator , which is crucial in managing symptoms associated with hyperkinetic movement disorders. It is hypothesized that the deuterated modifications may affect the binding affinity and efficacy at dopamine receptors compared to non-deuterated counterparts.

Pharmacological Studies

Recent studies have demonstrated the following biological activities:

  • Antimovement Disorder Efficacy : The compound has shown promise in reducing involuntary movements in preclinical models of Huntington's disease. In a study involving animal models, it was observed that administration led to a significant reduction in chorea-like movements compared to control groups .
  • Neuroprotective Effects : There is evidence suggesting that this compound may exhibit neuroprotective properties by reducing oxidative stress markers in neuronal cells. This is particularly relevant in conditions where oxidative damage contributes to disease pathology .
  • Cytotoxicity Assessment : Cytotoxicity assays indicated that the compound has a favorable safety profile, with minimal cytotoxic effects observed at therapeutic concentrations. This suggests a potential for clinical application without significant adverse effects on neuronal viability .

Table 1: Summary of Biological Activity Studies

Study ReferenceModel UsedKey Findings
Animal ModelSignificant reduction in chorea-like movementsEffective for movement disorders
Neuronal CellsReduced oxidative stress markersPotential neuroprotective agent
Cytotoxicity AssayMinimal cytotoxicity at therapeutic dosesFavorable safety profile

Case Study 1: Huntington's Disease

In a controlled trial involving patients with Huntington's disease, participants treated with the compound exhibited improved motor function and reduced severity of involuntary movements over a 12-week period. The results were statistically significant when compared to placebo controls.

Case Study 2: Tourette Syndrome

Another case study focused on patients with Tourette syndrome demonstrated that the compound led to a notable decrease in tic frequency and severity after 8 weeks of treatment. Patients reported improved quality of life and fewer side effects compared to traditional therapies.

Properties

Molecular Formula

C19H27NO4

Molecular Weight

339.5 g/mol

IUPAC Name

(3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one

InChI

InChI=1S/C19H27NO4/c1-19(2,22)10-13-11-20-6-5-12-7-17(23-3)18(24-4)8-14(12)15(20)9-16(13)21/h7-8,13,15,22H,5-6,9-11H2,1-4H3/t13-,15-/m0/s1/i3D3,4D3

InChI Key

WSSKRNHJTRPOTQ-AINJZBCCSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3CC(=O)[C@H](CN3CCC2=C1)CC(C)(C)O)OC([2H])([2H])[2H]

Canonical SMILES

CC(C)(CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.